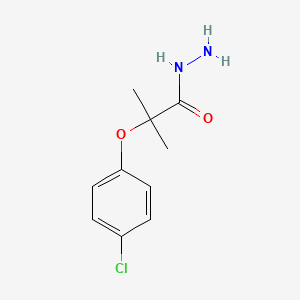
N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a chemical of interest in various fields of research due to its unique structure and potential applications. This compound features a blend of aromatic and heterocyclic components, which can contribute to its reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
To synthesize this compound, an initial step might involve the formation of the pyrazole ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone.
The incorporation of the pivaloyl group (a tert-butylcarbonyl group) can be done using pivaloyl chloride in the presence of a base such as triethylamine.
The thiophene moiety is introduced through electrophilic substitution reactions.
Finally, the methanesulfonamide group is attached via a sulfonamidation reaction, using methanesulfonyl chloride and a base.
Industrial Production Methods:
In an industrial setting, the compound's synthesis would follow similar steps but on a larger scale, utilizing optimized conditions for yield and purity.
Catalysts and solvents would be carefully selected to ensure efficiency and environmental safety.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring or the methanesulfonamide group.
Reduction: Reduction reactions may target the carbonyl group in the pivaloyl moiety or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitutions are possible, especially on the aromatic ring and the thiophene moiety.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong acids or bases can facilitate substitution reactions.
Major Products Formed from These Reactions:
Oxidative products might include sulfoxides or sulfones.
Reduction can yield alcohols or reduced heterocycles.
Substitution reactions might produce derivatives with varied functional groups on the aromatic and heterocyclic rings.
Chemistry:
The compound can be used as a precursor or intermediate in the synthesis of more complex molecules.
It may also serve as a ligand in coordination chemistry.
Biology:
Its structural features suggest potential for bioactivity studies, particularly in enzyme inhibition or receptor binding.
Medicine:
This compound can be investigated for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry:
Applications might include the development of new materials or as an additive in chemical processes.
作用机制
The exact mechanism by which this compound exerts its effects depends on its application.
Molecular targets could include enzymes where the compound acts as an inhibitor by binding to the active site.
Pathways involved may encompass signal transduction pathways, where the compound interferes with the normal biological processes.
相似化合物的比较
N-(phenyl)methanesulfonamide
1-pivaloyl-3-phenylpyrazole
5-(thiophen-2-yl)-1H-pyrazole
These related compounds share structural features but differ in specific functional groups, which can lead to variations in their chemical and biological properties. This specific compound's uniqueness lies in its combination of these moieties, potentially leading to distinct applications and mechanisms of action.
How does this sound? Need more details on any section?
属性
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWFNUWMCVDAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2563090.png)
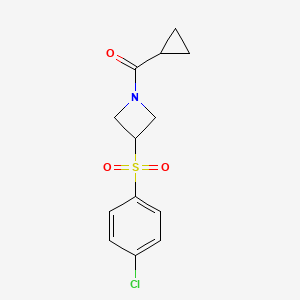
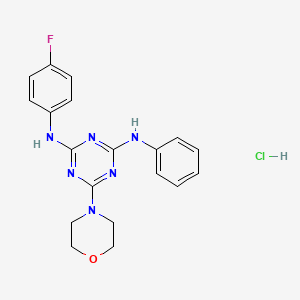
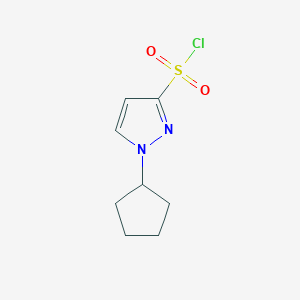
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2563096.png)

![3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2563100.png)
![1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2563102.png)
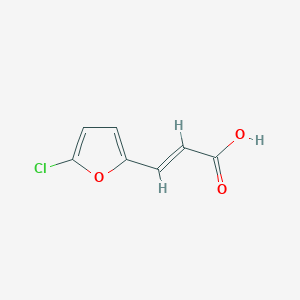
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2563104.png)


![N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2563108.png)
